HC Blue no.16

説明

BenchChem offers high-quality HC Blue no.16 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HC Blue no.16 including the price, delivery time, and more detailed information at info@benchchem.com.

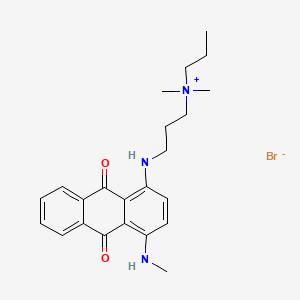

Structure

3D Structure of Parent

特性

CAS番号 |

502453-61-4 |

|---|---|

分子式 |

C23H30BrN3O2 |

分子量 |

460.4 g/mol |

IUPAC名 |

dimethyl-[3-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]propyl]-propylazanium;bromide |

InChI |

InChI=1S/C23H29N3O2.BrH/c1-5-14-26(3,4)15-8-13-25-19-12-11-18(24-2)20-21(19)23(28)17-10-7-6-9-16(17)22(20)27;/h6-7,9-12H,5,8,13-15H2,1-4H3,(H-,24,25,27,28);1H |

InChIキー |

HAECXVUPWKTFLJ-UHFFFAOYSA-N |

正規SMILES |

CCC[N+](C)(C)CCCNC1=C2C(=C(C=C1)NC)C(=O)C3=CC=CC=C3C2=O.[Br-] |

製品の起源 |

United States |

An In-Depth Technical Guide to the Mechanism of Action of HC Blue No. 16 on Keratin

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC Blue No. 16 is a direct, semi-permanent hair dye notable for its vibrant blue hue. Its efficacy is rooted in its specific molecular interactions with the keratin (B1170402) superstructure of the hair fiber. This technical guide delineates the mechanism of action of HC Blue No. 16, focusing on its physicochemical properties, non-covalent binding to keratin, and the experimental protocols used to evaluate its performance. The information is collated from scientific literature and regulatory assessments to provide a comprehensive resource for researchers and professionals in the fields of cosmetics, materials science, and drug development.

Introduction to HC Blue No. 16

HC Blue No. 16, chemically identified as 3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-N,N-dimethyl-N-propyl-1-propanaminium bromide, is a member of the anthraquinone (B42736) family of colorants.[1] It is classified as a direct dye, meaning it imparts color without the need for a chemical oxidation process.[2] This characteristic positions it within the category of semi-permanent hair colorants, which gradually fade over several washes.[3] The longevity of its coloring effect is directly related to the nature and strength of its interaction with the keratin substrate of the hair.

Physicochemical Properties of HC Blue No. 16

The interaction of HC Blue No. 16 with keratin is governed by its molecular structure and resulting physicochemical properties. A summary of these properties, primarily sourced from the European Commission's Scientific Committee on Consumer Safety (SCCS), is presented below.

| Property | Value/Description | Reference |

| Chemical Name | 3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-N,N-dimethyl-N-propyl-1-propanaminium bromide | [1] |

| INCI Name | HC Blue No. 16 | [2] |

| CAS Number | 502453-61-4 | [1] |

| Molecular Formula | C23H30BrN3O2 | [1] |

| Molecular Weight | 460.42 g/mol | [1] |

| Physical Form | Dark blue powder | [1] |

| Water Solubility | 218 g/L (at 20°C, pH 5.6) | [1] |

| Log Pow (Partition Coefficient) | 2.44 (at pH 6, room temperature) | [1] |

| pKa | 7.0 ± 0.2 (HL/H+L), 2.86 ± 0.2 (H2L/H+HL) [calculated] | [1] |

| UV-Vis Absorption Peaks (λmax) | 261 nm, 589 nm, 637 nm | [1] |

| Maximum On-Head Concentration | 3% in semi-permanent hair dye formulations | [1] |

Mechanism of Action on Keratin

The primary mechanism of action of HC Blue No. 16 on keratin is through non-covalent interactions . These interactions are sufficiently strong to adhere the dye to the hair fiber, yet reversible enough to allow for gradual washing out, characteristic of semi-permanent dyes. The key interactions are a combination of ionic bonding, hydrogen bonding, and van der Waals forces.

Adsorption and Diffusion

The dyeing process begins with the application of the hair dye formulation. The vehicle of the formulation, typically a gel or cream, facilitates the diffusion of the HC Blue No. 16 molecules to the surface of the hair fiber. Due to its molecular size, HC Blue No. 16 not only adsorbs to the cuticle, the outermost layer of the hair, but also penetrates into the cortex.[4]

Non-Covalent Interactions with Keratin

The keratin protein is a complex structure rich in various amino acid residues, offering multiple sites for non-covalent interactions.

-

Ionic Bonding: Hair keratin has a net negative charge at the typical pH of hair dye formulations. This is due to the presence of acidic amino acid residues like aspartic acid and glutamic acid. The quaternary ammonium (B1175870) group (-N+(CH3)2(C3H7)) in HC Blue No. 16 carries a permanent positive charge. This leads to a strong electrostatic attraction, or ionic bond, with the negatively charged sites on the keratin fiber.[5] This is a primary contributor to the substantivity of the dye.

-

Hydrogen Bonding: The HC Blue No. 16 molecule contains several hydrogen bond donors (the secondary amine group, -NH-) and acceptors (the carbonyl groups, C=O, and the nitrogen atoms). Keratin is abundant in amino acid residues with polar side chains that can participate in hydrogen bonding, such as serine, threonine, and tyrosine. These hydrogen bonds contribute to the adhesion of the dye to the keratin structure.[6]

-

Van der Waals Forces: The large, planar anthraquinone core of HC Blue No. 16 provides a significant surface area for van der Waals interactions with the non-polar regions of the keratin protein.[4] These forces, although individually weak, are collectively significant in the overall binding of the dye molecule to the hair fiber.

References

synthesis and purification of HC Blue no. 16

An In-depth Technical Guide to the Synthesis and Purification of HC Blue No. 16

Introduction

HC Blue No. 16 is a cationic, direct dye belonging to the anthraquinone (B42736) class of colorants.[1][2] Its chemical identity is dimethyl-[3-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]propyl]-propylazanium bromide.[2] Primarily utilized in the cosmetics industry, it serves as a non-reactive coloring agent in semi-permanent hair dye formulations, typically at a maximum on-head concentration of 3%.[3] The molecule's large size and cationic nature allow it to interact non-covalently with the keratin (B1170402) fibers of the hair, imparting a vibrant blue color that lasts through several washes.[1]

This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of HC Blue No. 16, intended for an audience of researchers and professionals in the fields of organic chemistry and drug development. It includes detailed experimental protocols, tabulated physicochemical data, and process visualizations.

Physicochemical and Spectroscopic Data

The key properties of HC Blue No. 16 are summarized below. Characterization is typically performed using NMR, MS, IR, and elemental analysis.[3]

Table 1: Physicochemical Properties of HC Blue No. 16

| Property | Value/Description | Source(s) |

| IUPAC Name | dimethyl-[3-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]propyl]-propylazanium bromide | [2] |

| Molecular Formula | C₂₃H₃₀BrN₃O₂ | [1] |

| Molecular Weight | 460.42 g/mol | [1] |

| Physical Form | Dark blue powder | [1] |

| Melting Point | 226.7 °C (with decomposition) | [3] |

| Solubility (Water) | 218 g/L (at 20°C, pH 5.6) | [3] |

| Solubility (Ethanol) | ≥50 g/mL | [1] |

| Partition Coeff. (Log P) | 2.44 (at pH 6) | [3] |

| pKa Values | 7.0 ± 0.2 (HL/H+L), 2.86 ± 0.2 (H₂L/H⁺HL) | [1] |

Table 2: Spectroscopic Data for HC Blue No. 16

| Spectroscopic Method | Wavelengths (λmax) | Source(s) |

| UV-Vis Absorption | 261 nm, 589 nm, 637 nm | [1] |

Synthesis Pathway

The synthesis of HC Blue No. 16 is achieved through a nucleophilic substitution reaction. The primary amino group of 4-(methylamino)-1-aminoanthraquinone acts as a nucleophile, displacing a leaving group on an alkylating agent, N,N-dimethyl-N-propylpropan-1-aminium bromide, to form the final product.[1] While specific patented conditions are proprietary, a general laboratory procedure can be outlined based on common practices for N-alkylation of aminoanthraquinones.

Experimental Protocol: Synthesis

This protocol describes a general method for the alkylation reaction.

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine 4-(methylamino)-1-aminoanthraquinone (1.0 eq) and the alkylating agent, N,N-dimethyl-N-propylpropan-1-aminium bromide (1.1 eq).

-

Solvent and Catalyst: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to the flask (approx. 5-10 mL per gram of starting material). Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq), to act as an acid scavenger.

-

Reaction Conditions: Purge the flask with nitrogen. Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane (B92381):ethyl acetate (B1210297) (e.g., 7:3 v/v), visualizing with a UV lamp. The reaction is typically complete within 8-12 hours, indicated by the consumption of the starting aminoanthraquinone.

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing cold water (approx. 10x the volume of the reaction solvent).

-

The crude product will precipitate as a dark blue solid.

-

Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid thoroughly with deionized water to remove residual solvent and salts.

-

Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

-

Purification

The crude HC Blue No. 16 obtained from synthesis contains unreacted starting materials, by-products, and other impurities. Purification to a high degree (>98%) is essential for its use in cosmetic applications and is achieved via column chromatography.[1]

Experimental Protocol: Column Chromatography

-

Stationary Phase and Column Packing:

-

Use silica (B1680970) gel (60-120 mesh) as the stationary phase.

-

Prepare a slurry of the silica gel in the initial, least polar eluent (e.g., 100% hexane).

-

Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

-

-

Sample Loading:

-

Dissolve the crude HC Blue No. 16 in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent mixture).

-

Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

-

-

Elution:

-

Begin elution with a low-polarity mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

-

Employ a gradient elution by gradually increasing the polarity of the mobile phase. Incrementally increase the proportion of ethyl acetate (e.g., to 8:2, 7:3, and so on). This allows for the separation of less polar impurities first, followed by the target compound.

-

-

Fraction Collection and Analysis:

-

Collect the eluate in fractions (e.g., 20-50 mL per fraction).

-

Analyze the collected fractions by TLC to identify those containing the pure HC Blue No. 16. The desired product will appear as a distinct blue spot.

-

-

Product Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent using a rotary evaporator under reduced pressure.

-

The resulting solid is the purified HC Blue No. 16. Dry the final product in a vacuum oven to remove any residual solvent.

-

Process Workflow and Quality Control

The entire manufacturing process from reactants to the final, purified product involves several key stages, including synthesis, isolation, purification, and analytical validation.

Quality Control Data

Final product validation is critical. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the final purity of the synthesized dye.

Table 3: Purity and Yield Data

| Parameter | Value/Description | Source(s) |

| Typical Purity (Post-Chromatography) | 97.9 – 98.1% (w/w) | [1] |

| Analytical Methods | HPLC, NMR, MS, IR, Elemental Analysis | [1][3] |

| Potential Impurities | Unreacted starting materials, over-alkylated by-products, residual solvents. | |

| Expected Yield | Varies based on reaction scale and conditions; typically moderate to good for this reaction type. |

References

Technical Guide: Physicochemical Properties of HC Blue No. 16

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC Blue No. 16 is a semi-permanent hair coloring agent belonging to the anthraquinone (B42736) class of dyes.[1] It imparts a blue to violet shade and is utilized in non-oxidative hair dye formulations.[2][3] Understanding its physicochemical properties is crucial for formulation development, safety assessment, and regulatory compliance. This guide provides an in-depth overview of the core physicochemical characteristics of HC Blue No. 16, detailed experimental methodologies based on standardized guidelines, and a visualization of its application workflow.

Chemical Identity

| Identifier | Value |

| INCI Name | HC Blue No. 16 |

| IUPAC Name | dimethyl-[3-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]propyl]-propylazanium;bromide[4] |

| CAS Number | 502453-61-4[4] |

| EC Number | 481-170-7[2] |

| Molecular Formula | C₂₃H₃₀BrN₃O₂[1] |

| Molecular Weight | 460.42 g/mol [1][2] |

| Chemical Structure | |

| Source: SCCS/1478/12[2] |

Physicochemical Data

The following tables summarize the key physicochemical properties of HC Blue No. 16.

General Properties

| Property | Value | Test Guideline |

| Physical Form | Dark blue powder[2] | - |

| Melting Point | 226.7 °C (with decomposition)[2] | EU Method A.1 / OECD Guideline 102 |

| Boiling Point | Not determined (decomposition occurs)[2] | - |

| Relative Density | 1.445 g/cm³[2] | EU Method A.3 |

| Vapour Pressure | 5.3 x 10⁻¹³ hPa at 20°C (extrapolated)[2] | EU Method A.4 / OECD Guideline 104 |

| Surface Tension | 59.44 mN/m (1 g/L aqueous solution at 19.7°C)[2] | EU Method A.5 |

Solubility and Partitioning

| Property | Value | Test Guideline |

| Water Solubility | 218 g/L (at 20°C, pH 5.6)[2] | EU Method A.6 / OECD Guideline 105 (Flask Method) |

| Solubility in other solvents | > 100 g/L in Water/Acetone (1:1, pH 5.3)[2]> 50 g/L in DMSO[2] | - |

| Partition Coefficient (log P_ow) | 2.44 (at room temperature, pH 6)[2] | EU Method A.8 / OECD Guideline 117 (HPLC Method) |

Other Physicochemical Characteristics

| Property | Value | Test Guideline |

| pH | 6.1 (in a 20% w/w aqueous solution at 20°C)[2] | - |

| pKa | 7.0 ± 0.2 (HL/H+L) [calculated][2]2.86 ± 0.2 (H₂L/H+HL) [calculated][2] | - |

| Flammability (Solids) | Not highly flammable[2] | EU Method A.10 |

| Explosive Properties | Not explosive[2] | EU Method A.14 |

| Relative Self-Ignition Temperature | > 394 °C[2] | EU Method A.16 |

| Oxidizing Properties (Solids) | Not oxidizing[2] | EU Method A.17 |

| UV-Vis Absorption Maxima (λ_max) | 261 nm, 589 nm, 637 nm[2] | - |

Experimental Protocols

The following are summarized methodologies for the key experiments cited, based on the referenced OECD and EU guidelines.

Melting Point (EU Method A.1 / OECD Guideline 102)

This method determines the temperature at which a substance transitions from a solid to a liquid state. A small, finely powdered sample of the test substance is introduced into a capillary tube. The capillary tube is then heated in a controlled manner in a heating apparatus. The temperatures at which the substance begins to melt and at which it is completely molten are recorded.

Vapour Pressure (EU Method A.4 / OECD Guideline 104)

This guideline describes several methods for determining the vapor pressure of a substance. For a substance with very low vapor pressure like HC Blue No. 16, a dynamic method or an effusion method is typically employed. In the dynamic method, the boiling temperature at various pressures is measured. In the effusion method, the rate of mass loss of the substance through a small orifice in a Knudsen cell at a constant temperature is determined. The vapor pressure is then calculated from these measurements.

Water Solubility (Flask Method) (EU Method A.6 / OECD Guideline 105)

This method is used to determine the water solubility of a substance. A surplus of the test substance is added to a flask containing purified water. The flask is then agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the solution is centrifuged or filtered to remove any undissolved particles. The concentration of the substance in the clear aqueous phase is then determined using a suitable analytical method.

Partition Coefficient (HPLC Method) (EU Method A.8 / OECD Guideline 117)

This method determines the n-octanol/water partition coefficient (log P_ow) using high-performance liquid chromatography (HPLC). A small amount of the test substance is injected onto a reverse-phase HPLC column. The retention time of the substance is measured. A calibration curve is generated using reference substances with known log P_ow values. The log P_ow of the test substance is then determined by comparing its retention time to the calibration curve.

Relative Density (EU Method A.3)

For a solid, the relative density is typically determined using a gas pycnometer. The volume of the solid is measured by determining the volume of gas displaced by the sample. The mass of the sample is determined by weighing. The relative density is then calculated as the mass divided by the volume.

Surface Tension (EU Method A.5)

This method determines the surface tension of a liquid, in this case, an aqueous solution of HC Blue No. 16. A platinum ring or plate is brought into contact with the surface of the solution. The force required to pull the ring or plate from the surface is measured using a tensiometer. The surface tension is then calculated from this force.

Flammability (Solids) (EU Method A.10)

This test determines if a solid is readily combustible. A small amount of the substance is formed into a powder train. One end of the train is ignited with a flame. The rate of burning is observed. A substance is considered highly flammable if the combustion propagates rapidly along the train.

Explosive Properties (EU Method A.14)

This method assesses the potential of a substance to explode under thermal or mechanical stress. The thermal sensitivity is tested by heating the substance in a steel tube with a defined orifice. The mechanical sensitivity (to shock and friction) is determined using standardized apparatus. The results indicate whether the substance is sensitive to these stimuli and thus has explosive properties.

Relative Self-Ignition Temperature of Solids (EU Method A.16)

This test determines the lowest temperature at which a solid will self-ignite under specific conditions. A sample of the substance is placed in an oven, and the temperature is gradually increased. The temperatures of the sample and the oven are monitored. The self-ignition temperature is the oven temperature at which the sample temperature begins to rise rapidly above the oven temperature.

Oxidizing Properties (Solids) (EU Method A.17)

This test determines if a solid can cause or contribute to the combustion of other materials. The test substance is mixed with a combustible material (e.g., cellulose). The burning rate of this mixture is compared to the burning rate of a reference mixture (e.g., cellulose (B213188) mixed with an oxidizing agent like barium nitrate). If the burning rate of the test mixture is significantly higher, the substance is considered to have oxidizing properties.

Mechanism of Action as a Direct Hair Dye

HC Blue No. 16 is classified as a direct, non-reactive hair dye. Its coloring mechanism does not involve a chemical reaction with the hair fiber. Instead, the dye molecules, which are positively charged, are attracted to the negatively charged sites on the surface of the hair keratin. They deposit on the hair shaft and can penetrate the cuticle to a limited extent, where they are held in place by weak intermolecular forces such as van der Waals forces and ionic interactions. This process is reversible, and the color gradually fades with repeated washing.

Visualizations

Caption: Application workflow and mechanism of action for HC Blue No. 16 as a direct hair dye.

Caption: General experimental workflow for determining physicochemical and safety properties.

References

HC Blue no. 16 solubility in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of HC Blue No. 16 in various solvents. The information is compiled from scientific assessments and technical data sheets to support research and development activities.

Data Presentation: Quantitative Solubility of HC Blue No. 16

The solubility of HC Blue No. 16 has been determined in several common solvents. The table below summarizes the available quantitative data for easy comparison. A notable discrepancy exists in the reported aqueous solubility, which may be attributable to differences in experimental conditions such as pH, temperature, and the specific methodology employed (e.g., flask method vs. estimation).

| Solvent System | Temperature | pH | Solubility | Source |

| Water | 20°C | 5.6 | 218 g/L | [1] |

| Water | Not Specified | Not Specified | ≥10 mg/mL | [2] |

| Water | Not Specified | Not Specified | 15 mg/L | [3] |

| Water | 25°C | Not Specified | 0.7954 mg/L (estimated) | [4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Not Specified | > 50 g/L | [1] |

| Ethanol | Not Specified | Not Specified | ≥50 mg/mL | [2] |

| Water/Acetone (1:1) | Not Specified | 5.3 | > 100 g/L | [1] |

| Acetone/Water (1:1) + Olive Oil (3:1) | Not Specified | Not Specified | > 10% (w/v) | [1] |

Experimental Protocols

Detailed experimental protocols for determining the solubility of HC Blue No. 16 are not extensively published in publicly available literature. However, references to standardized methods and specific vehicle preparations provide insight into the methodologies used.

Standardized Solubility Testing: The Flask Method

The solubility of HC Blue No. 16 in water (218 g/L) was determined using the "Flask Method," referenced as EU - A.6.[1] This is a common and straightforward method for determining the saturation solubility of a substance in a solvent. A general protocol for the Flask Method is as follows:

-

Supersaturation: An excess amount of HC Blue No. 16 is added to a known volume of the solvent (e.g., water) in a flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solute is separated from the saturated solution. This is typically achieved by centrifugation or filtration. Care must be taken to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Quantification: The concentration of HC Blue No. 16 in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Calculation: The solubility is then expressed in units such as g/L or mg/mL.

Solubility in a Complex Vehicle for Toxicological Studies

In a Local Lymph Node Assay (LLNA), the maximum solubility of HC Blue No. 16 in a specific vehicle was determined to be at least 10%.[1] This indicates that a 10% solution of HC Blue No. 16 in this vehicle was stable and suitable for the study. The preparation of this vehicle is described as follows:

-

Solvent Mixture Preparation: Acetone and water are mixed in a 1:1 ratio.

-

Final Vehicle Formulation: The 1:1 acetone/water mixture is then combined with olive oil in a 3:1 ratio.

-

Dissolution of HC Blue No. 16: HC Blue No. 16 is dissolved in this final vehicle to achieve the desired concentration, with the highest tested concentration being 10%.[1]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound like HC Blue No. 16 using the Flask Method.

References

Spectroscopic Analysis of HC Blue No. 16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of HC Blue No. 16, a synthetic anthraquinone (B42736) derivative used as a direct dye in semi-permanent hair coloring products. This document outlines the key physicochemical properties, summarizes available spectroscopic data, and presents a general workflow for its analysis, tailored for professionals in research, scientific, and drug development fields.

Physicochemical Properties of HC Blue No. 16

HC Blue No. 16, chemically known as 3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-N,N-dimethyl-N-propyl-1-propanaminium bromide, is a dark blue powder.[1][2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C23H30BrN3O2 | [1][3] |

| Molecular Weight | 460.42 g/mol | [1][2] |

| Physical Form | Dark blue powder | [1][2] |

| Melting Point | 226.7 °C (decomposition) | [1] |

| Water Solubility | 218 g/L (20°C, pH 5.6) | [1] |

| Solubility in DMSO | > 50 g/L | [1] |

| Partition Coefficient (Log Pow) | 2.44 (pH 6, room temperature) | [1] |

| pKa | 7.0 ± 0.2 (HL/H+L) [calculated] 2.86 ± 0.2 (H2L/H+HL) [calculated] | [1] |

| UV-Vis Absorption Maxima (λmax) | 261 nm, 589 nm, 637 nm | [1][2] |

Spectroscopic Characterization

The chemical characterization of HC Blue No. 16 has been performed using a variety of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy.[1]

UV-Visible Spectroscopy

UV-Vis spectroscopy is instrumental in identifying the characteristic absorption peaks of HC Blue No. 16. The compound exhibits three distinct absorption maxima at 261 nm, 589 nm, and 637 nm.[1][2] These absorptions are responsible for its dark blue color. A study on the degradation of similar hair dyes also utilized UV-Vis absorption spectra to monitor the process.[4]

Other Spectroscopic Techniques

While it is documented that NMR, MS, and IR spectroscopy have been used for the chemical characterization of HC Blue No. 16, detailed experimental protocols and specific spectral data are not extensively available in the public domain.[1] However, a method for the determination of various hair dyes in cosmetics using liquid chromatography/tandem mass spectrometry (LC-MS/MS) has been established, providing some insight into the mass spectrometric behavior of HC Blue No. 16.[5] The precursor and product ions for HC Blue No. 16 in positive electrospray ionization mode (ESI+) are m/z 380 and 265, respectively.[5]

Experimental Protocols

Sample Preparation

For most spectroscopic analyses, the initial step involves dissolving the HC Blue No. 16 powder in a suitable solvent. Given its solubility profile, deionized water, DMSO, or a mixture of water and acetone (B3395972) could be appropriate choices.[1] For LC-MS/MS analysis, a common solvent is a mixture of methanol (B129727) and water, often with a small amount of an acid like formic acid to aid ionization.[5]

Instrumentation and Analysis

-

UV-Visible Spectroscopy: A standard UV-Vis spectrophotometer can be used. The sample is placed in a quartz cuvette, and the absorbance is measured across the UV and visible range (typically 200-800 nm) to identify the λmax values.

-

Mass Spectrometry (MS): For LC-MS/MS analysis, a liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is typically employed.[5] The mobile phase composition and gradient are optimized to achieve good chromatographic separation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. Deuterated solvents such as DMSO-d₆ or D₂O would be used to dissolve the sample.

-

Infrared (IR) Spectroscopy: An FTIR spectrometer, often with an ATR (Attenuated Total Reflectance) accessory, would be used to obtain the infrared spectrum of the solid powder, revealing characteristic functional group vibrations.

Experimental Workflow

The logical flow for a comprehensive spectroscopic analysis of HC Blue No. 16 is depicted in the following diagram.

Caption: General workflow for the spectroscopic analysis of HC Blue No. 16.

Signaling Pathways

Based on the available scientific literature, there is no indication that HC Blue No. 16 is directly involved in specific signaling pathways in the context of its primary application or toxicological assessment. Its mechanism of action as a direct hair dye involves non-covalent binding to the hair shaft.[2] Therefore, a diagram of signaling pathways is not applicable to the core topic of its spectroscopic analysis.

Conclusion

This technical guide has summarized the key spectroscopic and physicochemical information available for HC Blue No. 16. While a variety of powerful analytical techniques have been employed for its characterization, detailed experimental protocols remain largely proprietary or unpublished. The provided general workflow offers a robust starting point for researchers and scientists tasked with the analysis of this compound. Further research to publish detailed spectral data and optimized analytical methods would be beneficial to the scientific community.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of HC Blue No. 16

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC Blue No. 16, a cationic anthraquinone (B42736) derivative, is utilized as a direct dye in semi-permanent hair coloring formulations. Its chemical stability, particularly under thermal stress, is a critical parameter influencing its safety, efficacy, and shelf-life in cosmetic products. This technical guide provides a comprehensive overview of the currently available data on the thermal stability and degradation of HC Blue No. 16. Due to the limited publicly available in-depth thermal degradation studies, this document also outlines detailed experimental protocols for key analytical techniques essential for a thorough stability assessment. This guide is intended to be a valuable resource for researchers and professionals involved in the development and quality control of products containing HC Blue No. 16.

Physicochemical Properties of HC Blue No. 16

A foundational understanding of the physicochemical properties of HC Blue No. 16 is essential for interpreting its stability profile. Key properties are summarized in the table below.

| Property | Value/Description | Source |

| Chemical Name | N,N-dimethyl-3-[[4-(methylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino]-N-propyl-1-propanaminium bromide | [1] |

| CAS Number | 502453-61-4 | [1] |

| Molecular Formula | C₂₃H₃₀BrN₃O₂ | [2] |

| Molecular Weight | 460.42 g/mol | [2] |

| Physical Form | Dark blue powder | [1] |

| Melting Point | 226.7 °C (with decomposition) | [1] |

| Relative Self-Ignition Temperature | > 394 °C | [1] |

| Solubility (at 20°C) | Water: 218 g/L (pH 5.6) | [1] |

| Water/acetone (1:1): > 100 g/L (pH 5.3) | [1] | |

| DMSO: > 50 g/L | [1] | |

| UV-Vis Absorption Maxima (λmax) | 261 nm, 589 nm, 637 nm | [1] |

Thermal Stability and Degradation Profile

Publicly available data on the thermal degradation of HC Blue No. 16 is primarily derived from the safety assessment conducted by the Scientific Committee on Consumer Safety (SCCS).

According to the SCCS report, HC Blue No. 16 exhibits a melting point of 226.7 °C with concurrent decomposition[1]. The relative self-ignition temperature is reported to be above 394 °C, suggesting a degree of thermal stability under certain conditions[1].

To provide a complete technical understanding, the following sections outline the standard experimental protocols that would be employed to thoroughly characterize the thermal stability and degradation of HC Blue No. 16.

Recommended Experimental Protocols for Thermal Stability Assessment

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of HC Blue No. 16 by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of HC Blue No. 16 powder into a ceramic or aluminum pan.

-

Atmosphere: Nitrogen or air, at a flow rate of 20-50 mL/min. An inert atmosphere (nitrogen) is used to assess thermal decomposition without oxidation, while an air atmosphere allows for the study of thermo-oxidative degradation.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp up the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is used to identify the onset temperature of decomposition and the temperatures at which major mass loss events occur. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as glass transitions or solid-solid phase transitions of HC Blue No. 16.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of HC Blue No. 16 into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up the temperature from 30 °C to 250 °C (or a temperature beyond the melting point observed in TGA) at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. The DSC thermogram will show endothermic peaks corresponding to melting and other phase transitions, and exothermic peaks corresponding to crystallization or decomposition. The peak onset and peak maximum of the melting endotherm are determined.

Forced Thermal Degradation Study

Objective: To intentionally degrade HC Blue No. 16 under controlled thermal stress to identify potential degradation products and establish degradation pathways.

Methodology:

-

Sample Preparation:

-

Solid State: Place a known amount of HC Blue No. 16 powder in a controlled temperature oven at various temperatures (e.g., 80 °C, 100 °C, and a temperature near the onset of decomposition determined by TGA) for a defined period (e.g., 24, 48, 72 hours).

-

Solution State: Prepare a solution of HC Blue No. 16 in a relevant solvent (e.g., water or a water/co-solvent mixture) and heat it at various temperatures (e.g., 60 °C, 80 °C) for defined time intervals.

-

-

Sample Analysis: At each time point, withdraw samples and analyze them using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

Data Analysis:

-

Quantify the remaining HC Blue No. 16 to determine the degradation kinetics.

-

Analyze the chromatograms for the appearance of new peaks, which represent degradation products.

-

Use the PDA detector to obtain the UV-Vis spectrum of each degradation product.

-

Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the degradation products, which aids in their structural elucidation.

-

Visualization of Experimental Workflows

Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of HC Blue No. 16.

Workflow for Forced Thermal Degradation Study

References

An In-Depth Technical Guide to the Chromophore of HC Blue No. 16

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC Blue No. 16 is a direct hair dye used in semi-permanent hair coloring formulations.[1] Its vibrant blue color arises from a sophisticated chromophoric system based on a substituted anthraquinone (B42736) core. This technical guide provides a detailed exploration of the chemical and physical properties, synthesis, and spectroscopic characterization of the HC Blue No. 16 chromophore, intended for a scientific audience.

Chemical Identity and Physicochemical Properties

The core of HC Blue No. 16's color lies in its 1,4-diaminoanthraquinone (B121737) structure. The formal chemical name for HC Blue No. 16 is N,N-dimethyl-3-{[4-(methylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-N-propyl-1-propanaminium bromide.[2] The molecule possesses a planar anthraquinone skeleton with amino group substitutions that act as powerful auxochromes, influencing the electronic transitions responsible for its color.

Table 1: Physicochemical Properties of HC Blue No. 16

| Property | Value | Reference |

| Chemical Name | N,N-dimethyl-3-{[4-(methylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-N-propyl-1-propanaminium bromide | [2] |

| CAS Number | 502453-61-4 | [2] |

| Molecular Formula | C23H30BrN3O2 | [1] |

| Molecular Weight | 460.42 g/mol | [1] |

| Physical Form | Dark blue powder | [1] |

| Solubility in Water | 218 g/L (20°C, pH 5.6) | [1] |

| Solubility in DMSO | > 50 g/L | [1] |

| Partition Coefficient (Log Pow) | 2.44 (pH 6, room temperature) | [1] |

| Melting Point | 226.7 °C (decomposition) | [1] |

| pKa | 7.0 ± 0.2 (calculated) | [1] |

| UV-Vis Absorption Maxima (λmax) | 261 nm, 589 nm, 637 nm | [1] |

The Anthraquinone Chromophore and its Electronic Properties

The color of HC Blue No. 16 is a direct result of electronic transitions within the delocalized π-system of the anthraquinone core, which are significantly modulated by the electron-donating amino substituents. The lone pairs of electrons on the nitrogen atoms of the amino groups engage in resonance with the aromatic system, effectively extending the conjugation. This extension of the chromophore lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The visible absorption bands at 589 nm and 637 nm are attributed to π → π* transitions. The presence of electron-donating groups, such as the amino substituents in HC Blue No. 16, typically leads to a bathochromic (red) shift of the absorption maxima compared to the unsubstituted anthraquinone core.[3] The specific positions and nature of these substituents fine-tune the energy of these transitions, resulting in the characteristic blue color.

The photophysical properties of amino-substituted anthraquinones are a subject of ongoing research. Studies on related diaminoanthraquinone derivatives have shown that the substitution pattern influences properties such as intersystem crossing efficiency.[4][5] While monoamino-substituted anthraquinones often exhibit negligible triplet state formation, some diamino-substituted derivatives show decent intersystem crossing efficiency.[4][5]

Synthesis and Characterization

General Synthetic Approach

While a detailed, step-by-step experimental protocol for the synthesis of HC Blue No. 16 is not publicly available, the general manufacturing process involves the alkylation of a 4-(methylamino)-1-aminoanthraquinone intermediate. The synthesis of related 1,4-diaminoanthraquinones often proceeds through the reaction of leucoquinizarin (1,4-dihydroxy-9,10-dihydroanthracene-9,10-dione) with the desired primary amines.[6]

A plausible synthetic pathway for HC Blue No. 16 would involve the following key steps:

-

Synthesis of the 1,4-diaminoanthraquinone core: This can be achieved through various methods, including the reaction of quinizarin (B34044) (1,4-dihydroxyanthraquinone) with ammonia (B1221849) and a reducing agent, or through the nucleophilic substitution of halo-anthraquinones.

-

Selective N-alkylation: Introduction of the methyl group and the propanaminium side chain would require selective alkylation reactions on the amino groups. The synthesis of unsymmetrical 1,4-diaminoanthraquinones can be challenging and may require protecting group strategies.

A general representation of the synthesis of a 1,4-diaminoanthraquinone derivative is depicted below:

Caption: Generalized synthetic workflow for HC Blue No. 16.

Experimental Protocols for Characterization

The characterization of HC Blue No. 16 and its chromophore relies on a suite of standard analytical techniques to confirm its structure and purity.

Table 2: Experimental Protocols for Characterization

| Technique | Protocol |

| UV-Visible Spectroscopy | A solution of HC Blue No. 16 is prepared in a suitable solvent (e.g., ethanol (B145695) or water). The absorption spectrum is recorded using a double-beam UV-Vis spectrophotometer over a wavelength range of 200-800 nm. A solvent blank is used as a reference. The wavelengths of maximum absorbance (λmax) are determined from the resulting spectrum. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane). The spectra provide detailed information about the molecular structure, including the number and connectivity of protons and carbons. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Techniques such as electrospray ionization (ESI) are suitable for analyzing the quaternary ammonium (B1175870) salt structure of HC Blue No. 16. |

| Infrared (IR) Spectroscopy | The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet) or in a suitable solvent. The spectrum reveals the presence of key functional groups, such as C=O (quinone), N-H (amines), and C-N bonds. |

| Purity Analysis (HPLC) | The purity of HC Blue No. 16 is typically assessed using high-performance liquid chromatography (HPLC). A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a buffer) is employed. Detection is commonly performed using a UV-Vis detector set at one of the absorption maxima of the dye. |

Mechanism of Action: Interaction with Keratin (B1170402)

As a direct dye, HC Blue No. 16 does not involve a chemical reaction with the hair fiber. Instead, its mechanism of action is based on the non-covalent deposition of the dye molecules onto and within the hair's keratin structure. The positively charged quaternary ammonium group in HC Blue No. 16 likely promotes its affinity for the negatively charged sites on the surface of the hair, particularly in damaged regions.

The binding forces involved are primarily:

-

Ionic Interactions: Electrostatic attraction between the cationic dye and anionic sites on the keratin protein.

-

Van der Waals Forces: Weak, short-range interactions between the dye molecule and the protein surface.

-

Hydrogen Bonding: Possible interactions between the amino groups of the dye and suitable functional groups on the keratin.

The large, planar structure of the anthraquinone core also contributes to its substantivity to the hair fiber through hydrophobic interactions.[7]

Caption: Logical relationship of HC Blue No. 16's interaction with hair keratin.

Signaling Pathways

As a cosmetic hair colorant, HC Blue No. 16 is not designed to interact with specific biological signaling pathways in a pharmacological manner. Its primary function is to impart color to the hair shaft, which is a non-living structure. The safety assessments conducted by regulatory bodies such as the Scientific Committee on Consumer Safety (SCCS) focus on toxicological endpoints such as skin irritation, sensitization, and systemic toxicity rather than on-target or off-target effects on cellular signaling cascades.[1] Therefore, a discussion of signaling pathways in the context of drug action is not applicable to HC Blue No. 16.

Conclusion

The chromophore of HC Blue No. 16 is a well-defined 1,4-diaminoanthraquinone derivative. Its vibrant blue color is a result of the interplay between the anthraquinone core and its amino substituents, which govern the energy of the molecule's electronic transitions. The synthesis of this class of compounds is established, and their characterization relies on standard spectroscopic and chromatographic techniques. As a direct dye, its coloring action is based on non-covalent interactions with the keratin of the hair fiber. The comprehensive data presented in this guide provide a solid foundation for researchers and scientists working with this and related chromophoric systems.

References

- 1. health.ec.europa.eu [health.ec.europa.eu]

- 2. shivohmchemicals.com [shivohmchemicals.com]

- 3. ikm.org.my [ikm.org.my]

- 4. Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators for photopolymerization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. ifmmi.com [ifmmi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Peptide-protein interactions within human hair keratins - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Potential Impurities in the Synthesis of HC Blue No. 16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential impurities that may arise during the synthesis of HC Blue No. 16, a semi-permanent hair dye. Understanding and controlling these impurities is critical for ensuring the safety and quality of final product formulations. This document details the synthetic pathway, identifies potential process-related and degradation impurities, and provides methodologies for their analysis.

Introduction to HC Blue No. 16 and its Synthesis

HC Blue No. 16 is an anthraquinone-based colorant valued for its vibrant blue hue in hair care products. Its chemical structure is characterized by a substituted anthraquinone (B42736) core. The primary route for its synthesis involves the alkylation of 4-(methylamino)-1-aminoanthraquinone with an alkylating agent, specifically N,N-dimethyl-N-propylpropan-1-aminium bromide. The purity of the final product is typically high, often reported to be between 97.9% and 98.1%, with purification commonly achieved through column chromatography.[1]

A critical aspect of quality control for HC Blue No. 16 is the identification and quantification of potential impurities. These can originate from starting materials, side reactions during synthesis, or degradation of the final product.

Potential Impurities in the Synthesis of HC Blue No. 16

The potential impurities in HC Blue No. 16 can be categorized into three main groups: process-related impurities, unreacted starting materials and intermediates, and degradation products.

Process-Related Impurities

These impurities are by-products formed during the synthesis of the starting materials or the final product.

-

Isomeric Impurities: A key precursor to the anthraquinone starting material is 1-amino-4-bromoanthraquinone. During the bromination of 1-aminoanthraquinone, the formation of the isomeric impurity, 1-amino-2-bromoanthraquinone, can occur. The ratio of the desired 4-bromo isomer to the 2-bromo isomer can be influenced by the reaction conditions. While controlled processes can achieve a high ratio of the desired isomer (e.g., 15:1 to 20:1), the presence of the 2-bromo isomer in the starting material can lead to the formation of an isomeric analogue of HC Blue No. 16 in the final product.

-

By-products from the Alkylating Agent Synthesis: The synthesis of the alkylating agent, N,N-dimethyl-N-propylpropan-1-aminium bromide, may introduce its own set of impurities. A common method for its preparation involves the quaternization of N,N-dimethyl-n-propylamine with 1-bromopropane. Potential by-products could include unreacted tertiary amine and residual 1-bromopropane.

Unreacted Starting Materials and Intermediates

-

Unreacted 4-(methylamino)-1-aminoanthraquinone: Incomplete alkylation can result in the presence of the starting anthraquinone derivative in the final product.

-

Unreacted N,N-dimethyl-N-propylpropan-1-aminium bromide: Excess or unreacted alkylating agent may also be present as an impurity.

Degradation Products and Other Contaminants

-

Nitrosamines: HC Blue No. 16 is a secondary amine and, therefore, has the potential to form N-nitrosamines in the presence of nitrosating agents.[2] N-Nitrosodiethanolamine (NDELA) is a specific nitrosamine (B1359907) of concern in cosmetic products. Regulatory bodies often set strict limits for nitrosamines in such products; for instance, the nitrosamine content in HC Blue No. 16 should be below 50 ppb.[2] The SCCS opinion on HC Blue No. 16 notes that the NDELA content was less than 25 ppm (the detection limit of the method used at the time).[2]

Quantitative Data on Impurities

The following table summarizes the known and potential impurities in HC Blue No. 16, along with their potential sources and regulatory limits where available.

| Impurity Class | Specific Impurity Example | Potential Source | Typical/Reported Levels |

| Purity | HC Blue No. 16 | - | 97.9 - 98.1%[1] |

| Process-Related Impurities | Isomeric HC Blue No. 16 | Bromination of 1-aminoanthraquinone | Data not publicly available |

| Unreacted 4-(methylamino)-1-aminoanthraquinone | Incomplete alkylation reaction | Data not publicly available | |

| Unreacted N,N-dimethyl-N-propylpropan-1-aminium bromide | Incomplete alkylation reaction | Data not publicly available | |

| Degradation Products & Contaminants | N-Nitrosodiethanolamine (NDELA) | Nitrosation of the secondary amine | < 25 ppm (detection limit)[2] |

| General Nitrosamines | Nitrosation of the secondary amine | Should be < 50 ppb[2] |

Experimental Protocols

Synthesis of HC Blue No. 16 (Illustrative)

The synthesis of HC Blue No. 16 is achieved through the alkylation of 4-(methylamino)-1-aminoanthraquinone with N,N-dimethyl-N-propylpropan-1-aminium bromide.

Reaction:

Figure 1. General synthesis scheme for HC Blue No. 16.

Procedure:

A detailed, optimized laboratory procedure is proprietary to manufacturers. However, a general approach would involve reacting 4-(methylamino)-1-aminoanthraquinone with N,N-dimethyl-N-propylpropan-1-aminium bromide in a suitable solvent at an elevated temperature. The reaction progress would be monitored by a technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is isolated and purified, typically by column chromatography, to remove unreacted starting materials and by-products.

Analytical Methodology for Impurity Profiling

A stability-indicating HPLC method is crucial for the separation and quantification of HC Blue No. 16 and its potential impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Photodiode Array (PDA) detector.

-

For structural confirmation and identification of unknown impurities, a mass spectrometer (MS) detector is essential (LC-MS).

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of anthraquinone dyes.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve good separation of the polar and non-polar components.

-

Detection: UV detection at the wavelength of maximum absorbance for HC Blue No. 16 and its impurities.

-

Flow Rate: Typically around 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

Sample Preparation:

A precisely weighed amount of the HC Blue No. 16 sample is dissolved in a suitable solvent (e.g., a mixture of the mobile phase) to a known concentration. The solution is then filtered through a 0.45 µm filter before injection into the HPLC system.

Logical Relationships and Workflows

Impurity Formation Pathway

Figure 2. Logical flow of potential impurity formation in HC Blue No. 16.

Experimental Workflow for Impurity Analysis

References

- 1. HC Blue no.16 (502453-61-4) for sale [vulcanchem.com]

- 2. health.ec.europa.eu [health.ec.europa.eu]

- 3. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963 - PMC [pmc.ncbi.nlm.nih.gov]

A Framework for the Molecular Modeling of HC Blue No. 16 Interaction with Human Hair Keratin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to HC Blue No. 16 and Hair Keratin (B1170402)

HC Blue No. 16 is a direct dye used in semi-permanent hair dye formulations, typically at a maximum on-head concentration of 3%.[2] As a direct dye, it imparts color without a chemical reaction, instead relying on its adherence to the hair surface.[3] Its chemical structure, 3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-N,N-dimethyl-N-propyl-1-propanaminiumbromide, gives it a positive charge, suggesting that electrostatic interactions may play a significant role in its binding to the negatively charged surface of hair keratin.[3][4]

Human hair is a complex biological material composed primarily of keratin proteins. These proteins are organized into a hierarchical structure of alpha-helices, protofilaments, and microfibrils embedded in an amorphous matrix of keratin-associated proteins (KAPs).[5] The surface of the hair, the cuticle, is rich in cysteine residues which can be oxidized to cysteic acid, creating a net negative charge that can interact with cationic molecules like HC Blue No. 16.[6] The primary interaction sites for small molecules are believed to be the amorphous keratin regions and the surface of the keratin fibers.

Proposed Research Workflow

A multi-faceted approach combining computational modeling with experimental validation is proposed to elucidate the interaction between HC Blue No. 16 and keratin. The following workflow provides a detailed roadmap for such an investigation.

Figure 1: A proposed workflow for the molecular modeling and experimental validation of the HC Blue No. 16-keratin interaction.

Methodologies

Computational Modeling

3.1.1. Preparation of Molecular Structures

-

HC Blue No. 16: The 3D structure of HC Blue No. 16 will be built using molecular modeling software such as Avogadro or ChemDraw. The geometry will be optimized using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) to obtain accurate partial charges and force field parameters. These parameters are crucial for accurate molecular dynamics simulations.

-

Keratin Model: Due to the complexity of the entire keratin structure, a representative model is necessary. A common approach is to use a homology model of a keratin dimer (e.g., K32/K84) or a larger intermediate filament segment.[7] The model should include both helical and amorphous regions to provide a realistic representation of potential binding sites. The protonation states of ionizable residues (Asp, Glu, Lys, Arg, His) should be set to reflect the pH of a typical hair dye formulation (pH 6-10).

3.1.2. Molecular Docking

Molecular docking will be performed to predict the preferred binding poses of HC Blue No. 16 on the keratin model. Software such as AutoDock Vina or Glide can be utilized.[8] A grid box encompassing the entire keratin model will be used for a blind docking approach to identify all potential binding sites. The results will be clustered and ranked based on their predicted binding affinities.

Figure 2: A detailed workflow for the molecular docking of HC Blue No. 16 to a keratin model.

3.1.3. Molecular Dynamics (MD) Simulations

MD simulations will be performed to study the dynamic behavior of the HC Blue No. 16-keratin complex in a simulated aqueous environment. GROMACS or AMBER are suitable software packages for this purpose.[9] The top-ranked poses from molecular docking will be used as starting structures. The system will be solvated in a water box with counter-ions to neutralize the charge. The simulation will be run for a sufficient time (e.g., 100-500 ns) to allow the system to reach equilibrium. Analysis of the trajectories will provide insights into the stability of the binding, key interacting residues, and the role of water molecules.

3.1.4. Binding Free Energy Calculations

The binding free energy of HC Blue No. 16 to keratin will be calculated using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[7][10] These methods calculate the free energy of binding by combining molecular mechanics energy terms with a continuum solvent model. This will provide a quantitative measure of the binding affinity.

Experimental Validation

3.2.1. In Vitro Binding Assays

-

Equilibrium Dialysis: This classic technique can be used to determine the binding affinity (Kd) of HC Blue No. 16 to soluble keratin extracted from human hair.

-

Isothermal Titration Calorimetry (ITC): ITC can directly measure the thermodynamic parameters of binding, including the enthalpy (ΔH) and entropy (ΔS) changes, providing a complete thermodynamic profile of the interaction.

3.2.2. Spectroscopic Analysis

-

UV-Vis Spectroscopy: Changes in the absorption spectrum of HC Blue No. 16 upon binding to keratin can be monitored to determine the binding constant.

-

Fluorescence Spectroscopy: If HC Blue No. 16 is fluorescent, changes in its fluorescence intensity or wavelength upon binding to keratin can be used to quantify the interaction.

Data Presentation

The quantitative data generated from both computational and experimental methods should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Predicted Binding Affinities from Molecular Docking

| Binding Site | Predicted ΔG (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Site 1 | -X.X ± Y.Y | Asp123, Glu245, Cys89 |

| Site 2 | -A.A ± B.B | Tyr56, Ser180, Arg301 |

| ... | ... | ... |

Table 2: Binding Free Energy Components from MM/PBSA (or MM/GBSA) Calculations

| Energy Component | Contribution (kcal/mol) |

|---|---|

| Van der Waals Energy (ΔE_vdW) | -V.V |

| Electrostatic Energy (ΔE_elec) | -E.E |

| Polar Solvation Energy (ΔG_pol) | +P.P |

| Non-polar Solvation Energy (ΔG_np) | -N.N |

| Total Binding Free Energy (ΔG_bind) | -T.T |

Table 3: Experimentally Determined Binding Parameters

| Method | Binding Affinity (Kd) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|---|

| Equilibrium Dialysis | X.X µM | - | - | - |

| ITC | Y.Y µM | -H.H | -S.S | -G.G |

| UV-Vis Spectroscopy | Z.Z µM | - | - | - |

Conclusion

The proposed integrated computational and experimental workflow provides a robust framework for a detailed investigation into the molecular interactions between HC Blue No. 16 and human hair keratin. The insights gained from such a study will be invaluable for the rational design of new hair dye molecules with improved performance and safety profiles. By understanding the key drivers of binding, such as specific amino acid interactions and the role of electrostatics, researchers can tailor the chemical structure of dyes to enhance their affinity and longevity on the hair fiber. This guide serves as a starting point for initiating such a research program.

References

- 1. HC Blue no.16 (502453-61-4) for sale [vulcanchem.com]

- 2. health.ec.europa.eu [health.ec.europa.eu]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. specialchem.com [specialchem.com]

- 5. Atomistic Characterization of Healthy and Damaged Hair Surfaces: A Molecular Dynamics Simulation Study of Fatty Acids on Protein Layer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. repositorium.uminho.pt [repositorium.uminho.pt]

- 10. Molecular modeling of hair keratin/peptide complex: Using MM-PBSA calculations to describe experimental binding results - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Incorporating HC Blue No. 16 in Semi-Permanent Hair Dye Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the incorporation and evaluation of HC Blue No. 16, a direct dye, in a representative semi-permanent hair dye formulation. The following sections detail the physicochemical properties of HC Blue No. 16, a step-by-step formulation protocol, and methodologies for performance and stability testing.

Physicochemical Properties of HC Blue No. 16

A thorough understanding of the physicochemical properties of HC Blue No. 16 is crucial for successful formulation development. Key data is summarized in the table below.

| Property | Value/Description | Source |

| Chemical Name | N,N-dimethyl-3-{[4-(methylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-N-propyl-1-propanaminium bromide | SCCS/1478/12 |

| CAS Number | 502453-61-4 | SCCS/1478/12 |

| Molecular Formula | C₂₃H₃₀BrN₃O₂ | [1] |

| Molecular Weight | 460.42 g/mol | [1] |

| Physical Form | Dark blue powder | [1] |

| Solubility in Water | 218 g/L (20°C, pH 5.6) | SCCS/1478/12 |

| Solubility in Ethanol | ≥50 mg/mL | [1] |

| pKa Values | 7.0 ± 0.2 (HL/H+L), 2.86 ± 0.2 (H₂L/H⁺HL) | [1] |

| UV-Vis Absorption Peaks | 261 nm, 589 nm, 637 nm | [1] |

| Maximum Recommended Concentration | 3% (on-head) | SCCS/1478/12 |

Experimental Protocols

Formulation of a Semi-Permanent Hair Dye Base

This protocol outlines the preparation of a stable and effective semi-permanent hair dye base for the incorporation of HC Blue No. 16. Semi-permanent hair dyes are typically non-oxidative and work by depositing color molecules onto the outer layer of the hair shaft.[2]

Materials:

-

Deionized Water

-

Thickener (e.g., Hydroxyethylcellulose)

-

Humectant (e.g., Propylene (B89431) Glycol)

-

Surfactant (e.g., Cocamidopropyl Betaine)

-

pH Adjuster (e.g., Citric Acid or Sodium Hydroxide)

-

Preservative (e.g., Phenoxyethanol)

-

HC Blue No. 16

Equipment:

-

Laboratory balance

-

Beakers and mixing vessels

-

Overhead stirrer or magnetic stirrer

-

pH meter

-

Water bath or hot plate

Protocol:

-

Preparation of the Aqueous Phase: In a main beaker, add the deionized water and begin stirring.

-

Dispersion of Thickener: Slowly sprinkle the thickener into the vortex of the stirring water to prevent clumping. Continue mixing until fully hydrated and a uniform gel is formed.

-

Addition of Other Components: Add the humectant, surfactant, and preservative to the gel base and mix until homogeneous.

-

Incorporation of HC Blue No. 16: In a separate beaker, dissolve the pre-weighed HC Blue No. 16 powder in a small amount of deionized water or a suitable organic solvent like propylene glycol.[3] Once fully dissolved, add this solution to the main batch and mix thoroughly.

-

pH Adjustment: Measure the pH of the formulation and adjust to the desired range (typically between 6.0 and 8.0 for semi-permanent dyes) using a suitable pH adjuster.

-

Final Mixing: Continue mixing for a further 15-20 minutes to ensure complete homogeneity.

Example Formulation:

| Ingredient | Function | Concentration (% w/w) |

| Deionized Water | Solvent | q.s. to 100 |

| Hydroxyethylcellulose | Thickener | 1.0 - 2.0 |

| Propylene Glycol | Humectant/Solvent | 5.0 - 10.0 |

| Cocamidopropyl Betaine | Surfactant | 2.0 - 5.0 |

| HC Blue No. 16 | Colorant | 0.1 - 3.0 |

| Citric Acid / Sodium Hydroxide | pH Adjuster | As needed |

| Phenoxyethanol | Preservative | 0.5 - 1.0 |

Hair Dye Application Protocol

Materials:

-

Hair tresses (bleached or virgin)

-

The prepared hair dye formulation

-

Application brush

-

Gloves

-

Plastic wrap

-

Timer

-

Standard shampoo

Protocol:

-

Hair Preparation: Wash the hair tresses with a clarifying shampoo and gently towel dry, leaving them damp.[4]

-

Dye Application: Wearing gloves, apply the hair dye formulation evenly to the hair tresses using an application brush.

-

Processing: Cover the hair tresses with plastic wrap and allow the dye to process for the specified time (e.g., 20-30 minutes) at room temperature.

-

Rinsing: Rinse the hair tresses thoroughly with lukewarm water until the water runs clear. Do not shampoo immediately after rinsing unless specified by the test protocol.

-

Drying: Allow the hair tresses to air dry or use a hairdryer on a low heat setting.

Performance and Stability Testing

Color Fastness Evaluation

3.1.1. Wash Fastness

This test evaluates the resistance of the hair color to fading after repeated washing. Standard methods such as ISO 105-C06 or AATCC 61 can be adapted for this purpose.[5][6]

Protocol:

-

Prepare dyed hair tresses as described in section 2.2.

-

Measure the initial color of the tresses using a spectrophotometer or colorimeter to obtain Lab* values.[7]

-

Wash the tresses using a standardized procedure (e.g., 2g of a standard shampoo per tress, lather for 1 minute, rinse for 1 minute with water at a controlled temperature).

-

Repeat the washing cycle for a predetermined number of times (e.g., 5, 10, 15 washes).

-

After each set of washes, dry the tresses and measure the Lab* values.

-

Calculate the total color difference (ΔE*) to quantify the color fading.

-

Assess staining on an adjacent white fabric (multifiber strip) using a grey scale for staining (ISO 105-A03).[8]

3.1.2. Rub Fastness

This test determines the amount of color transferred from the dyed hair to another surface by rubbing. The ISO 105-X12 or AATCC 8 methods can be adapted.[6]

Protocol:

-

Use a crockmeter or a similar device to rub a dry and a wet white cotton cloth against the dyed hair tress for a specified number of cycles and under a defined pressure.

-

Evaluate the degree of color transfer to the cotton cloths using a grey scale for staining.[8]

Stability Testing

Stability testing ensures that the hair dye formulation maintains its physical, chemical, and microbiological integrity under various storage conditions.[9]

Protocol:

-

Store samples of the hair dye formulation at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) and under UV light exposure.

-

At specified time intervals (e.g., 1, 2, 3 months), evaluate the samples for the following parameters:

-

Freeze-thaw cycling can also be performed to assess emulsion stability.[9]

Visualizations

Caption: Experimental workflow for hair dye formulation, application, and testing.

Caption: Logical relationship of components and processes in semi-permanent hair dyeing.

References

- 1. How to Test Color Fastness: A Step-by-Step Guide for Accurate Results [opsninja.com]

- 2. Semi-Permanent Hair Color Tips & Tricks [schwarzkopf.com]

- 3. ijsdr.org [ijsdr.org]

- 4. garnier.in [garnier.in]

- 5. chiuvention.com [chiuvention.com]

- 6. Mastering Color Fastness: Test Methods and Techniques for Exceptional Results - Textile Tester [darongtester.com]

- 7. Spectral Analysis for Hair Care Product Color Retention | HunterLab [hunterlab.com]

- 8. alfachemic.com [alfachemic.com]

- 9. makingcosmetics.com [makingcosmetics.com]

- 10. researchgate.net [researchgate.net]

- 11. Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of HC Blue No. 16

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of HC Blue No. 16, a synthetic anthraquinone (B42736) dye used in semi-permanent hair coloring products. The following protocols are designed to be implemented in a laboratory setting for quality control, formulation development, and research purposes.

Overview of Analytical Methods

Several analytical techniques can be employed for the quantification of HC Blue No. 16 in various matrices, particularly in cosmetic formulations. The choice of method depends on the available instrumentation, required sensitivity, and the nature of the sample. This document details three primary methods:

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification and confirmation.

-

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV): A widely accessible and robust method suitable for routine quality control.

-

UV-Visible Spectrophotometry: A simple and rapid method for the quantification of HC Blue No. 16 in less complex sample matrices.

Additionally, a protocol for a Stability-Indicating Assay using Forced Degradation is provided to assess the intrinsic stability of HC Blue No. 16 and to develop stability-indicating analytical methods.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each analytical method.

Table 1: LC-MS/MS Method Performance

| Parameter | Value | Reference |

| Linearity Range | 0.01 - 0.2 µg/mL | [1] |

| Limit of Quantitation (LOQ) | 0.00002 µg/g | [1] |

| Recovery | 85 - 115% (estimated) | N/A |

| Precision (%RSD) | < 15% (estimated) | N/A |

Table 2: HPLC-UV Method Performance (Estimated)

| Parameter | Value | Reference |

| Linearity Range | 0.5 - 50 µg/mL | N/A |

| Limit of Detection (LOD) | ~0.1 µg/mL | N/A |

| Limit of Quantitation (LOQ) | ~0.5 µg/mL | N/A |

| Recovery | 90 - 110% | N/A |

| Precision (%RSD) | < 5% | N/A |

Table 3: UV-Visible Spectrophotometry Method Performance (Estimated)

| Parameter | Value | Reference |

| Linearity Range | 1 - 25 µg/mL | N/A |

| Limit of Detection (LOD) | ~0.2 µg/mL | N/A |

| Limit of Quantitation (LOQ) | ~0.7 µg/mL | N/A |

| Recovery | 95 - 105% | N/A |

| Precision (%RSD) | < 3% | N/A |

Experimental Protocols

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and specific for the determination of HC Blue No. 16 in cosmetic products.[1]

3.1.1. Sample Preparation

-

Accurately weigh approximately 1 g of the homogenized hair dye sample into a 20 mL volumetric flask.

-

Add 15 mL of 0.1% ascorbic acid in 50% methanol (B129727) solution. The ascorbic acid is added to prevent oxidative degradation of the dye.

-

Sonicate the mixture for 30 minutes to ensure complete extraction of the analyte.

-

Allow the solution to cool to room temperature and then dilute to the mark with 0.1% ascorbic acid in 50% methanol solution.

-

Filter the solution through a 0.22 µm PTFE membrane filter into an HPLC vial.

3.1.2. Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| LC System | UPLC or equivalent |

| Column | CORTECS UPLC C18+, 1.6 µm, 2.1 mm i.d. × 10 cm |

| Column Temperature | 30°C |

| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water, pH 3.5 with formic acid |

| Mobile Phase B | Methanol:Acetonitrile (1:1, v/v) |

| Gradient Elution | See Table 4 |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 3 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 2.85 kV |

| Ion Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Cone Gas Flow | 30 L/hr |

| Desolvation Gas Flow | 650 L/hr |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Precursor Ion (m/z) 380 -> Product Ions (m/z) 265 (quantifier), 293 (qualifier) |

| Cone Voltage (CV) | 50 V |

| Collision Energy (CE) | 22 eV (for m/z 265), 16 eV (for m/z 293) |

Table 4: Gradient Elution Program for LC-MS/MS

| Time (min) | Solvent A (%) | Solvent B (%) |

| 0 -> 1 | 98 -> 98 | 2 -> 2 |

| 1 -> 3 | 98 -> 95 | 2 -> 5 |

| 3 -> 4 | 95 -> 90 | 5 -> 10 |

| 4 -> 8.5 | 90 -> 20 | 10 -> 80 |

| 8.5 -> 10 | 20 -> 5 | 80 -> 95 |

| 10 -> 12.5 | 5 -> 5 | 95 -> 95 |

| 12.5 -> 13 | 5 -> 98 | 95 -> 2 |

| 13 -> 15 | 98 -> 98 | 2 -> 2 |

3.1.3. Quantification

Prepare a series of standard solutions of HC Blue No. 16 in 0.1% ascorbic acid in 50% methanol solution within the linearity range. Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards. The concentration of HC Blue No. 16 in the sample solution is determined from the calibration curve.

Method 2: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

This method provides a reliable and more accessible alternative to LC-MS/MS for the quantification of HC Blue No. 16. The following protocol is a proposed method based on common practices for hair dye analysis.

3.2.1. Sample Preparation

Follow the same sample preparation procedure as described in section 3.1.1.

3.2.2. Chromatographic Conditions

| Parameter | Condition |

| LC System | HPLC with UV-Vis or Diode Array Detector |

| Column | C18, 5 µm, 4.6 mm i.d. × 250 mm |

| Column Temperature | 35°C |

| Mobile Phase A | 0.02 M Ammonium acetate (B1210297) in water (containing 4% acetonitrile) |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 5 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 589 nm or 637 nm (based on the UV-Vis absorption maxima of HC Blue No. 16) |

Table 5: Gradient Elution Program for HPLC-UV

| Time (min) | Solvent A (%) | Solvent B (%) |

| 0 | 95 | 5 |

| 15 | 50 | 50 |

| 20 | 5 | 95 |

| 25 | 5 | 95 |

| 26 | 95 | 5 |

| 30 | 95 | 5 |

3.2.3. Quantification

Prepare a series of standard solutions of HC Blue No. 16 in the mobile phase initial composition. Construct a calibration curve by plotting the peak area at the selected wavelength against the concentration of the standards. The concentration of HC Blue No. 16 in the sample is determined from this curve.

Method 3: UV-Visible Spectrophotometry

This is a straightforward and cost-effective method for the quantification of HC Blue No. 16, suitable for simple formulations where interfering substances are minimal.

3.3.1. Sample Preparation

-

Accurately weigh a quantity of the hair dye formulation expected to contain a known amount of HC Blue No. 16 and transfer it to a 100 mL volumetric flask.

-